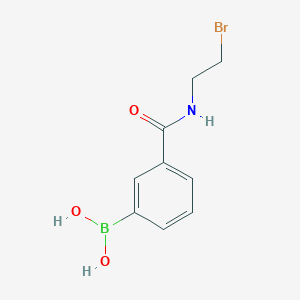
3-(2-Bromoethylcarbamoyl)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-BROMOETHYL)CARBAMOYL]PHENYLBORONIC ACID: is an organoboron compound that features a phenylboronic acid moiety substituted with a 3-[(2-bromoethyl)carbamoyl] group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-BROMOETHYL)CARBAMOYL]PHENYLBORONIC ACID typically involves the following steps:
Formation of the Phenylboronic Acid Core: This can be achieved through the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield phenylboronic acid.
Introduction of the 3-[(2-BROMOETHYL)CARBAMOYL] Group: This step involves the reaction of phenylboronic acid with 2-bromoethyl isocyanate under appropriate conditions to introduce the 3-[(2-bromoethyl)carbamoyl] group.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromoethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: The phenylboronic acid moiety can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides under palladium catalysis.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Suzuki-Miyaura Coupling: Typical conditions involve the use of a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (such as toluene or ethanol) under mild temperatures.
Major Products:
Substitution Reactions: Products depend on the nucleophile used; for example, reaction with an amine would yield a corresponding amide.
Coupling Reactions: Products are typically biaryl compounds or other carbon-carbon bonded structures.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as a reagent in Suzuki-Miyaura coupling reactions to form complex organic molecules.
Biology and Medicine:
Drug Development:
Industry:
Material Science: Used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable carbon-carbon bonds.
Mecanismo De Acción
Mechanism:
Suzuki-Miyaura Coupling: The mechanism involves oxidative addition of the aryl or vinyl halide to the palladium catalyst, transmetalation with the phenylboronic acid, and reductive elimination to form the carbon-carbon bond.
Molecular Targets and Pathways:
Palladium Catalysis: The palladium catalyst plays a crucial role in facilitating the coupling reaction by undergoing cycles of oxidation and reduction.
Comparación Con Compuestos Similares
Phenylboronic Acid: Shares the phenylboronic acid moiety but lacks the 3-[(2-bromoethyl)carbamoyl] group.
4-(Trifluoromethyl)phenylboronic Acid: Another boronic acid derivative used in organic synthesis.
Uniqueness:
3-[(2-BROMOETHYL)CARBAMOYL]PHENYLBORONIC ACID: is unique due to the presence of the 3-[(2-bromoethyl)carbamoyl] group, which provides additional reactivity and potential for further functionalization compared to simpler boronic acids.
Propiedades
Fórmula molecular |
C9H11BBrNO3 |
|---|---|
Peso molecular |
271.91 g/mol |
Nombre IUPAC |
[3-(2-bromoethylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H11BBrNO3/c11-4-5-12-9(13)7-2-1-3-8(6-7)10(14)15/h1-3,6,14-15H,4-5H2,(H,12,13) |
Clave InChI |
PTYUAZULKMGESY-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)C(=O)NCCBr)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


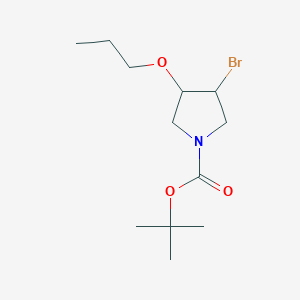
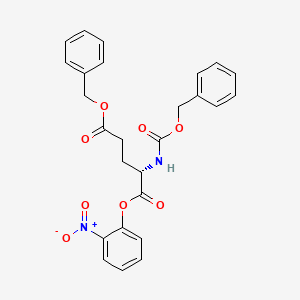

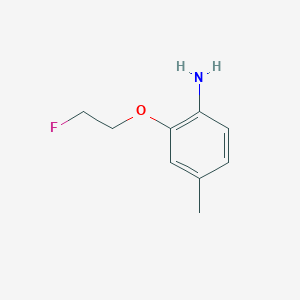


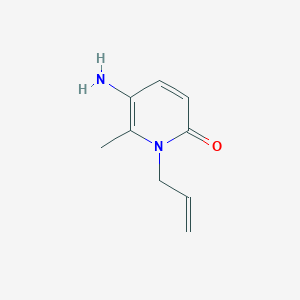

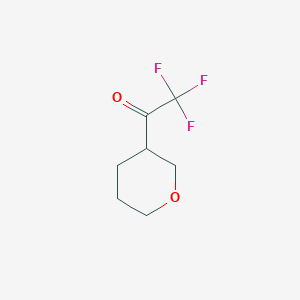

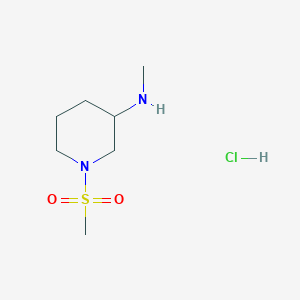
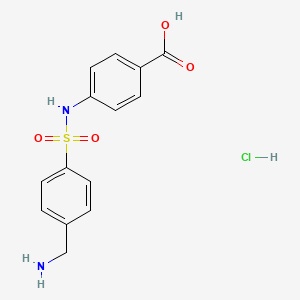
![3-Bromo-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13086996.png)

